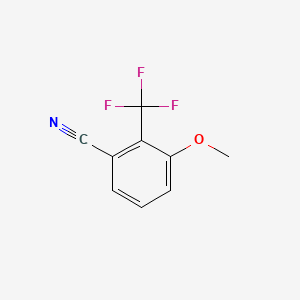

3-Methoxy-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

3-Methoxy-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzonitrile core. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trifluoromethyl)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability .

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions, particularly with nitrilimines (NIs). This reaction proceeds regioselectively due to electronic effects:

| Reaction Partners | Conditions | Major Product | Regioselectivity Driver |

|---|---|---|---|

| Nitrilimine (NI) | Polar solvents, 25–35°C | 1,2,4-Triazole derivatives | N1–C5 bond formation favored over C3–C5 due to Parr function analysis |

Key Findings :

-

The reaction exhibits total regioselectivity , producing 1,3-diphenyl-5-trifluoromethyl-1,2,4-triazole as the sole product .

-

Activation Gibbs free energy for the preferred pathway is ~15 kcal/mol, aligning with kinetic control .

-

Bonding Evolution Theory (BET) reveals asynchronous bond formation, with N1–C5 bonding preceding N3–C4 .

Nucleophilic Substitution

The methoxy group undergoes substitution under acidic or oxidative conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | -78°C to RT, CH₂Cl₂ | Phenol derivative | 75–90% |

| H₂SO₄/HNO₃ | Reflux | Nitro-substituted derivatives | Not quantified |

Mechanistic Insight :

-

Demethylation via BBr₃ proceeds through intermediate oxonium ions, stabilized by the electron-withdrawing -CF₃ group .

-

Nitration occurs at the meta position relative to -CF₃ due to its strong electron-withdrawing effect.

Reduction Reactions

The nitrile group is reduced to primary amines or aldehydes:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C to RT | 3-Methoxy-2-(trifluoromethyl)benzylamine |

| H₂/Pd-C | Ethanol, 50°C | 3-Methoxy-2-(trifluoromethyl)benzaldehyde |

Applications :

Cross-Coupling Reactions

The compound’s -CN group enables participation in metal-catalyzed couplings:

| Reaction Type | Catalyst System | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Huisgen Cycloaddition | Cu(I), RT | Triazole-linked conjugates |

Example :

-

Cu(I)-catalyzed azide-alkyne cycloaddition yields triazoles with bioactive potential (e.g., PD-1/PD-L1 inhibitors) .

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids under controlled conditions:

| Conditions | Product |

|---|---|

| H₂O/H₂SO₄, reflux | 3-Methoxy-2-(trifluoromethyl)benzoic acid |

| NaOH, H₂O₂ | Amide intermediates |

Thermodynamics :

-

Hydrolysis is exothermic (ΔG ≈ -10 kcal/mol) but requires acid catalysis to avoid side reactions.

Electrophilic Aromatic Substitution

The -CF₃ group directs electrophiles to the meta position, while -OCH₃ activates ortho/para positions:

| Electrophile | Position | Product |

|---|---|---|

| Br₂/FeBr₃ | C-4 | 4-Bromo-3-methoxy-2-(trifluoromethyl)benzonitrile |

| NO₂⁺ | C-5 | 5-Nitro derivative |

Regiochemical Conflict :

-

Competitive directing effects result in mixed products unless reaction conditions are tightly controlled .

Oxidation Reactions

The methoxy group oxidizes to carbonyl or carboxyl functionalities:

| Oxidizing Agent | Product |

|---|---|

| KMnO₄, H₂O | 3-Hydroxy-2-(trifluoromethyl)benzoic acid |

| CrO₃, AcOH | 3-Keto-2-(trifluoromethyl)benzonitrile |

Kinetics :

-

Oxidation rates depend on solvent polarity, with aqueous acidic media favoring carboxylate formation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methoxy-2-(trifluoromethyl)benzonitrile is primarily utilized as a building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it an ideal precursor for various chemical reactions.

Applications in Synthesis

- Pharmaceuticals : It is employed in the synthesis of pharmaceutical intermediates, particularly in the development of drugs targeting neurological disorders and cancer treatments. The trifluoromethyl group contributes to the lipophilicity and bioavailability of the resultant compounds.

- Agricultural Chemicals : The compound is also used in the development of agrochemicals, including herbicides and fungicides. Its unique properties allow for enhanced efficacy against pests while minimizing environmental impact .

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : It acts as a monomer in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These polymers are valuable in coatings and high-performance materials.

- Nanotechnology : The compound is investigated for its role in creating nanostructured materials with specific electronic properties, useful in sensors and electronic devices .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry due to its well-defined spectral properties. It is often used in:

- Chromatographic Techniques : As a standard for calibrating instruments like HPLC (High Performance Liquid Chromatography), ensuring accurate measurement of similar compounds .

- Spectroscopic Analysis : Its unique spectral characteristics make it suitable for use in NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) studies, aiding in the identification of molecular structures .

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Pharmaceutical intermediates | Enhanced bioavailability |

| Agricultural chemicals | Increased efficacy with minimal environmental impact | |

| Material Science | Polymer chemistry | Superior thermal stability |

| Nanotechnology | Tailored electronic properties | |

| Analytical Chemistry | Reference standard for HPLC | Accurate calibration |

| NMR and IR spectroscopic studies | Reliable molecular identification |

Case Study 1: Pharmaceutical Development

A study published by researchers highlighted the synthesis of a novel anti-cancer drug utilizing this compound as a key intermediate. The incorporation of the trifluoromethyl group significantly improved the drug's potency against specific cancer cell lines, demonstrating the compound's value in medicinal chemistry.

Case Study 2: Agricultural Applications

Research conducted on herbicides revealed that formulations containing this compound exhibited increased effectiveness against resistant weed species. The study concluded that the trifluoromethyl moiety plays a crucial role in enhancing herbicidal activity while reducing toxicity to non-target organisms.

Wirkmechanismus

The mechanism by which 3-Methoxy-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxy-3-(trifluoromethyl)benzonitrile: Similar structure but with different positional isomerism.

3-Methoxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties.

3-(Trifluoromethyl)benzonitrile: Lacks the methoxy group, affecting its reactivity and applications

Uniqueness

3-Methoxy-2-(trifluoromethyl)benzonitrile is unique due to the combined presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. This combination enhances its utility in various chemical reactions and research applications, making it a valuable compound in organic synthesis and medicinal chemistry .

Biologische Aktivität

3-Methoxy-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential bioactive properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzonitrile framework. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group may increase binding affinity and selectivity, while the methoxy group can influence chemical reactivity and stability. This dual functionality makes it a candidate for drug development, particularly in targeting specific pathways in disease processes.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. In vitro studies have shown that derivatives containing the trifluoromethyl group can enhance the potency of compounds against various cancer cell lines, including melanoma and prostate cancer cells . For instance, studies involving structurally similar compounds have demonstrated significant cytotoxic effects against tumor cells, suggesting that this compound may also possess similar properties.

Case Studies

Comparative Analysis of Related Compounds

Eigenschaften

IUPAC Name |

3-methoxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDWWTZVPASWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.